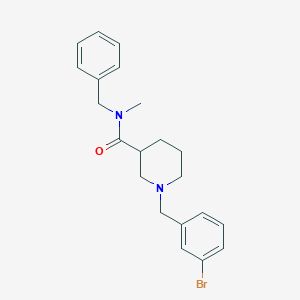
N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as BRD-9424, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
BRD-9424 acts as a competitive inhibitor of the BET proteins, specifically the BRD4 protein. This protein plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting the activity of BRD4, BRD-9424 can prevent the expression of certain genes and disrupt cellular processes that are dependent on BRD4 activity.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In neuronal cells, BRD-9424 can modulate synaptic plasticity and reduce drug-seeking behavior. However, the effects of this compound can vary depending on the cell type and context in which it is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD-9424 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the function of BET proteins. Additionally, this compound has been shown to have high selectivity for BRD4, which can reduce off-target effects. However, there are also limitations to the use of BRD-9424 in lab experiments. This compound can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and context.
Direcciones Futuras
There are several future directions for the study of BRD-9424 and its potential applications. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have greater therapeutic potential. Additionally, the use of BRD-9424 in combination with other drugs or therapies could enhance its effects and reduce toxicity. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in different contexts.
Métodos De Síntesis
BRD-9424 has been synthesized using a multi-step process that involves the reaction of N-benzyl-N-methylpiperidine-3-carboxamide with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
BRD-9424 has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promise as an inhibitor of the bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. In neuroscience, BRD-9424 has been studied for its potential in treating addiction and other neurological disorders. In drug discovery, this compound has been used as a tool in the development of new drugs targeting BET proteins.
Propiedades
Fórmula molecular |
C21H25BrN2O |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25BrN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3 |
Clave InChI |
VCSLCFNVGCORAF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
